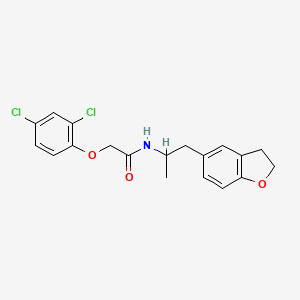

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

Coupling with dihydrobenzofuran: The intermediate is then coupled with a dihydrobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Final acetamide formation: The final step involves the reaction of the coupled product with an acetamide precursor to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Properties

The compound exhibits significant herbicidal activity, primarily attributed to the 2,4-dichlorophenoxy moiety. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various weed species, making them valuable in agricultural practices. Specifically, studies have shown that compounds containing the 2-(2,4-dichlorophenoxy) acetic acid pharmacophore demonstrate robust herbicidal effects against resistant weed populations .

Insecticidal Activity

In addition to its herbicidal properties, this compound has been explored for its insecticidal capabilities. A patent outlines the synthesis of dihydrobenzofuran derivatives, including this compound, which exhibit insecticidal properties against a range of agricultural pests . The structural modifications allow for enhanced efficacy and specificity towards target insect species.

Pharmacological Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide. A series of diacylhydrazine derivatives containing the 2,4-dichlorophenoxy moiety showed excellent antifungal activity against pathogens such as Cladosporium cucumerinum and Sclerotinia sclerotiorum. The half-maximal effective concentration (EC50) values were comparable to established antifungal agents . This suggests potential applications in developing new antifungal treatments.

Potential as an Anticancer Agent

There is ongoing research into the anticancer properties of compounds derived from dihydrobenzofuran structures. Some studies indicate that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific mechanisms remain under investigation but offer promising avenues for therapeutic development.

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound opens up possibilities in polymer chemistry. Its ability to act as a functional monomer could lead to the development of new polymeric materials with enhanced properties such as thermal stability and chemical resistance. Research is being conducted to explore its incorporation into polymer matrices for applications in coatings and composites .

Case Studies

| Study Focus | Findings | Applications |

|---|---|---|

| Herbicidal Activity | Demonstrated effectiveness against resistant weed species | Agricultural herbicides |

| Antifungal Efficacy | EC50 values comparable to commercial antifungals | Development of new antifungal agents |

| Insecticidal Properties | Effective against various agricultural pests | Insecticides for crop protection |

| Polymer Development | Potential as a functional monomer | Advanced materials in coatings and composites |

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-dichlorophenoxy)acetamide: A simpler analog with similar structural features.

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide: Another analog with a different substitution pattern.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and dihydrobenzofuran moieties, which confer distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO3/c1-12(8-13-2-4-17-14(9-13)6-7-24-17)22-19(23)11-25-18-5-3-15(20)10-16(18)21/h2-5,9-10,12H,6-8,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLDFPLYLHPBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.